8-Azaspiro[4.5]decan-7-one - 1026159-99-8

8-Azaspiro[4.5]decan-7-one

Catalog Number: EVT-3140142
CAS Number: 1026159-99-8
Molecular Formula: C9H15NO
Molecular Weight: 153.225
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Spiroannulation: This approach utilizes reactions like alkylation followed by cyclization to construct the spirocyclic framework. For example, cyclohexanone can be reacted with a suitable 4-halobutanal derivative, followed by treatment with ammonia or a primary amine to afford the desired 8-Azaspiro[4.5]decan-7-one derivative [, ].
  • Intramolecular Cyclization: This strategy involves the formation of the pyrrolidinone ring through intramolecular cyclization of suitably functionalized cyclohexane derivatives. For example, a cyclohexanone derivative bearing a tethered nitrogen nucleophile can undergo intramolecular cyclization under appropriate reaction conditions [].
  • Ring Expansion: This method involves the expansion of a pre-existing ring to form the desired spirocyclic system. For example, a cyclopentanone derivative containing a nitrogen atom can be subjected to ring expansion methodologies, followed by further modifications to afford 8-Azaspiro[4.5]decan-7-one derivatives [].
Molecular Structure Analysis

The molecular structure of 8-Azaspiro[4.5]decan-7-one derivatives is characterized by the spirocyclic core, which can adopt various conformations depending on the substituents and their spatial arrangements. Single-crystal X-ray diffraction analysis has been extensively used to elucidate the three-dimensional structures of various derivatives [, , , , , , , , ]. These studies have revealed that the cyclohexane ring often adopts a chair conformation, while the pyrrolidinone ring can exhibit either an envelope or a twist conformation.

Furthermore, the presence of stereogenic centers in the spirocyclic core and the substituents can lead to the existence of different stereoisomers. The relative and absolute configurations of these stereoisomers can be determined using techniques like NMR spectroscopy, particularly NOESY experiments, in conjunction with chemical derivatization and comparison with known compounds [].

Mechanism of Action

The mechanism of action of 8-Azaspiro[4.5]decan-7-one derivatives is highly dependent on the specific biological activity being investigated. For instance, some derivatives have been reported to exhibit affinity for muscarinic acetylcholine receptors, particularly the M1 subtype []. The binding of these compounds to the receptor is thought to involve interactions with specific amino acid residues in the receptor binding site, ultimately leading to the observed pharmacological effects.

Applications
  • Medicinal Chemistry: These compounds have shown promise as potential therapeutic agents for various diseases. While specific drug information is excluded from this report, research has explored their potential in areas like cancer treatment, pain management, and viral infections [, , , , , ].
  • Chemical Biology: 8-Azaspiro[4.5]decan-7-one derivatives can serve as useful tools for studying biological processes. For example, fluorescently labeled derivatives could be used as probes to investigate protein-ligand interactions or to track cellular events [].
  • Organic Synthesis: These compounds can be used as versatile building blocks for synthesizing more complex molecules with potential applications in various fields. Their spirocyclic core and diverse functionalities offer opportunities for further chemical manipulations and derivatizations [, , , ].

2-((3R,4R)-4-amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl)-5-(2,3-dichlorophenyl)-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one (PB17-026-01)

  • Compound Description: PB17-026-01 is a potent allosteric inhibitor of the protein tyrosine phosphatase SHP2. It binds to the allosteric binding pocket of SHP2 and exhibits enhanced polar contacts due to its terminal group. []
  • Relevance: PB17-026-01 shares the core 8-azaspiro[4.5]decane ring system with 8-Azaspiro[4.5]decan-7-one. The variations lie in the substituents attached to this core structure. This compound highlights the potential for developing bioactive molecules by modifying the 8-azaspiro[4.5]decane scaffold.

6-[(3S,4S)-4-Amino-3-methyl-2-oxa-8-azaspiro[4.5]decan-8-yl]-3-(2,3-dichlorophenyl)-2-methyl-3,4-dihydropyrimidin-4-one (IACS-15414)

  • Compound Description: IACS-15414 is a potent and orally bioavailable SHP2 inhibitor. It demonstrates promising in vivo activity by suppressing MAPK pathway signaling and tumor growth in models driven by RTK activation and KRAS mutations. []
  • Relevance: IACS-15414 is structurally related to 8-Azaspiro[4.5]decan-7-one through the presence of the 8-azaspiro[4.5]decane core, further modified with specific substituents. The discovery of IACS-15414 underscores the therapeutic potential of molecules derived from the 8-azaspiro[4.5]decane scaffold.

2-(Arylidene)-1-thia-4-azaspiro[4.5]decan-3-ones

  • Compound Description: This series of compounds incorporates a 1-thia-4-azaspiro[4.5]decan-3-one moiety. They are synthesized using microwave-assisted Knoevenagel reactions. Notably, compounds within this series, specifically 3a and 4b, exhibit antibacterial activity against Escherichia coli, while compounds 3e and 4e demonstrate potent antitubercular activity. []
  • Relevance: These compounds are closely related to 8-Azaspiro[4.5]decan-7-one as they both belong to the azaspiro[4.5]decane class. The presence of a thiazole ring in these compounds instead of the ketone in 8-Azaspiro[4.5]decan-7-one highlights a structural variation within this class that leads to diverse biological activities.

4-(1-(substituted phenyl)-1H-naphtho[1,2-e][1,3]oxazin-2(3H)-yl)-1-thia-4-azaspiro-[4.5]-decan-3-one

  • Compound Description: This series of compounds represents a novel class of oxazin analogs of thio-4-azaspiro[4.5]decan-3-one. They are synthesized by reacting 4-(((substituted phenyl)(2-hydroxynaphthalen-1-yl)ethyl)amino)-1-thia-4-azaspiro[4.5]decan-3-one with formaldehyde. Compounds IVb, IVc, IVe, and IVf within this series have shown moderate to good antimicrobial activity against a panel of bacterial strains. []
  • Relevance: These compounds share the 1-thia-4-azaspiro[4.5]decan-3-one core with the related compound mentioned above and exhibit structural similarities to 8-Azaspiro[4.5]decan-7-one. The incorporation of the oxazine ring in these analogs signifies a strategy for expanding the chemical diversity and exploring the structure-activity relationships of compounds based on the 8-azaspiro[4.5]decane scaffold.

N‐(3‐oxo‐1‐thia‐4‐azaspiro[4.5]decan‐4‐yl)pyridine‐3‐carboxamide derivatives

  • Compound Description: This is a novel series of hybrid spirothiazolidinone compounds featuring a nicotinohydrazide moiety. The inclusion of this moiety is based on its presence in the antitubercular drug isoniazid. []
  • Relevance: This series, much like the previously mentioned related compounds, is built on the 1-thia-4-azaspiro[4.5]decan-3-one scaffold, making them structurally analogous to 8-Azaspiro[4.5]decan-7-one. They exemplify how modifications to this core structure can be used to target specific biological pathways, in this case, those relevant to influenza and tuberculosis.
  • Compound Description: This series focuses on modifications of the 1‐thia‐4‐azaspiro[4.5]decan‐3‐one core, particularly with an amide group at the C-4 position and variations at the C-2 and C-8 positions. Notably, compounds like 7m, 7n, 8k, 8l, 8m, 8n, and 8p exhibited inhibitory effects on human coronavirus 229E replication. []
  • Relevance: This series shares a structural resemblance with 8-Azaspiro[4.5]decan-7-one by incorporating the azaspiro[4.5]decane framework. These modifications highlight the importance of substituent effects on antiviral activity and provide a basis for developing more potent antiviral agents.

(4-[4-[[(3R)-3-(hydroxycarbamoyl)-8-azaspiro[4.5]decan-3-yl]sulfonyl]phenoxy]-N-methylbenzamide) (CM-352)

  • Compound Description: CM-352 is a potent MMP inhibitor designed as a potential therapeutic for hemorrhage prevention and treatment. It exhibits a superior efficacy and safety profile compared to tranexamic acid, the current standard of care. []
  • Relevance: CM-352 shares the 8-azaspiro[4.5]decane core structure with 8-Azaspiro[4.5]decan-7-one, highlighting the scaffold's versatility in drug development. This compound represents a novel approach to antihemorrhagic therapy by targeting MMPs and avoiding interference with normal hemostatic function.

6-Aryl 1,4-Dioxaspiro[4.5]decan-7-ones

  • Compound Description: This series comprises α-aryl cyclohexanones with a β-monoethylene ketal group. These compounds can be asymmetrically hydrogenated using a ruthenium catalyst to yield functionalized chiral β-aryl cyclohexanols. []
  • Relevance: While structurally distinct from 8-Azaspiro[4.5]decan-7-one in terms of the core ring, these compounds highlight the broader application of spirocyclic frameworks, particularly spiro[4.5]decanes, in asymmetric synthesis to obtain enantiomerically enriched compounds.

1-oxa-4-thiaspiro[4.5]decan-7-one

  • Compound Description: This compound is a spirocyclic ketone that reacts with phenyllithium to yield two diastereomeric alcohols. The reaction's diastereoselectivity is influenced by the reagent (PhLi vs. PhMgBr) and the solvent used. []
  • Relevance: 1-oxa-4-thiaspiro[4.5]decan-7-one is structurally analogous to 8-Azaspiro[4.5]decan-7-one, with the key difference being the replacement of the nitrogen atom in the azaspiro ring with an oxygen atom. This comparison emphasizes the subtle structural variations within the spiro[4.5]decane family and their impact on chemical reactivity.

9,9‐Dimethylspiro[4.5]Decan‐7‐One

  • Compound Description: This compound is synthesized using a spiroannulation reaction involving an organobis(cuprate) reagent. []
  • Relevance: 9,9‐Dimethylspiro[4.5]Decan‐7‐One shares the spiro[4.5]decane framework with 8-Azaspiro[4.5]decan-7-one. This example emphasizes the utility of organometallic reagents in constructing spirocyclic systems.

(1R,6R)-1-Methyl-8-azaspiro[5.6]dodecan-7-one

  • Compound Description: This compound features a bicyclic (1R,6R)-spirolactam ring system. X-ray crystallography studies revealed the presence of two conformers differing in the six-membered ring's conformation. These conformers are linked by intermolecular N—H⋯O hydrogen bonds. []
  • Relevance: While structurally distinct from 8-Azaspiro[4.5]decan-7-one due to the presence of a seven-membered ring, this compound exemplifies the conformational flexibility often observed in spirocyclic systems, impacting their interactions and potential biological activity.

6-Hydroxy-1,1,6-trimethylspiro[4.5]decan-7-one

  • Compound Description: Designed as a structurally simplified analog of a patchouli odorant, this compound was synthesized to investigate the structure-odor relationship. []
  • Relevance: This compound shares the spiro[4.5]decane core structure with 8-Azaspiro[4.5]decan-7-one. It highlights the presence of spirocyclic structures in natural products and their potential as starting points for developing novel fragrance compounds.

1,3,5-trimethyl-1,3,5-triaza-2-oxo-2λ4-phosphinane-4,6-diones (7 and 8)

  • Compound Description: These compounds were synthesized by the hydrolysis or thermal elimination reactions of 6,8,10-trimethyl-2,2,3,3-tetrakis(trifluoromethyl)-6,8,10-triaza-1,4-dioxa-5λ5-phosphaspiro[4.5]decane-7,9-diones. []
  • Relevance: While structurally distinct from 8-Azaspiro[4.5]decan-7-one, the precursor compounds highlight the versatility of the spiro[4.5]decane system as a scaffold for incorporating diverse functionalities, including phosphorus-containing heterocycles. This example underscores the potential of spirocyclic compounds as intermediates in organic synthesis.

2-(1H-Benzo[d]imidazol-2-ylmethyl)-4-aryl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: This class of compounds is synthesized through a multistep process starting from cyclohexanone and features a benzo[d]imidazole moiety attached to the spiro[4.5]decane system. The synthesized compounds are evaluated for antibacterial, antifungal, and nematicidal activities. []
  • Relevance: These compounds, like several others mentioned, are structurally related to 8-Azaspiro[4.5]decan-7-one through the presence of the 1-thia-4-azaspiro[4.5]decane core. They demonstrate the potential for developing bioactive molecules by incorporating various heterocyclic moieties onto the spirocyclic framework.

2-Azaspiro[4.5]decan-3-ones

  • Compound Description: This class of spirocyclic compounds is accessed via a gold-catalyzed dearomatization reaction of phenols using ynamides as carbene precursors. The reaction provides an efficient method for synthesizing these spirocyclic scaffolds, which can be further derivatized. Notably, this process doesn't necessitate the use of hazardous diazo compounds and can be performed under air. []
  • Relevance: 2-Azaspiro[4.5]decan-3-ones are structurally very similar to 8-Azaspiro[4.5]decan-7-one, differing only in the position of the ketone group. This highlights the possibility of subtle structural changes leading to different synthetic strategies and, potentially, distinct biological properties.

(±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one

  • Compound Description: The crystal structure of this compound has been determined, revealing the conformations of the pyrrolidine and cyclohexane rings within the spirocyclic system. []
  • Relevance: This compound is structurally related to 8-Azaspiro[4.5]decan-7-one through the shared azaspiro[4.5]decane framework. Structural studies of such compounds provide insights into the three-dimensional arrangements of these molecules, which can be valuable for understanding their interactions with biological targets.

1-oxa-8-azaspiro[4.5]decanes

  • Compound Description: This series of compounds, which includes 2,8-dimethyl-1-oxa-8-azaspiro[4,5]decan-3-one (17) and its analogs, was designed based on the structure of muscarone. They were synthesized and evaluated as potential M1 muscarinic agonists for treating Alzheimer's dementia. Several compounds within this series showed preferential affinity for M1 receptors over M2 receptors and potent antiamnesic activity. []
  • Relevance: These compounds share the spiro[4.5]decane system with 8-Azaspiro[4.5]decan-7-one, although they differ in the heteroatoms present in the rings. This example highlights how the strategic incorporation of a tetrahydrofuran ring, inspired by muscarone, into the spirocyclic framework can lead to compounds with promising activity for treating neurological disorders.

N-(3-Oxo-1-Thia-4-Azaspiro[4.5]Decan-4-Yl)Carboxamides

  • Compound Description: This series of compounds was designed as inhibitors of influenza virus hemagglutinin-mediated fusion. They were synthesized using a one-pot, three-component cyclocondensation method and exhibited antiviral activity against influenza A and B viruses. []
  • Relevance: This series shares the 1-thia-4-azaspiro[4.5]decane core with several other related compounds and exhibits structural similarities to 8-Azaspiro[4.5]decan-7-one. The diversity in the carboxamide substituents provides insights into the structure-activity relationship of these compounds, aiding in the development of potent anti-influenza agents.

8-Methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: The crystal structure of this compound has been reported, revealing the conformations of the cyclohexane, morpholine, and thiazole rings. The crystal packing involves intramolecular C—H⋯S and intermolecular C—H⋯O=C interactions. []
  • Relevance: This compound, belonging to the 1-thia-4-azaspiro[4.5]decane class, exhibits structural similarities to 8-Azaspiro[4.5]decan-7-one, emphasizing the prevalence of this spirocyclic system in various chemical contexts. This particular compound highlights the significance of intra- and intermolecular interactions in influencing the solid-state packing of these molecules.

2-Oxa-1-azaspiro[4.5]decan-3-ones

  • Compound Description: This class of compounds is synthesized via a unique tandem reaction involving the electrocyclic ring-opening of 6,6-dichlorobicyclo[3.1.0]hexanes followed by trapping of the generated π-allyl cations by C-1 tethered hydroxyamine derivatives. []
  • Relevance: 2-Oxa-1-azaspiro[4.5]decan-3-ones are structurally related to 8-Azaspiro[4.5]decan-7-one through the shared azaspiro[4.5]decane framework, but with different heteroatom substitutions and positions. This example highlights the diverse synthetic approaches that can be employed to construct spirocyclic systems containing various heteroatoms.

[(18)F]-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative

  • Compound Description: This derivative, 8-(4-(2-fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane ([(18)F]5a), was developed as a σ1 receptor radioligand for tumor imaging. It exhibits high affinity for σ1 receptors with good selectivity over σ2 receptors and the vesicular acetylcholine transporter. []
  • Relevance: This compound is closely related to 8-Azaspiro[4.5]decan-7-one, sharing the core 8-azaspiro[4.5]decane ring system. The key difference lies in the presence of a dioxane ring fused to the azaspirocycle. The development of this radioligand highlights the potential of modifying the 8-azaspiro[4.5]decane scaffold for diagnostic applications, particularly in oncology.

4-(Pyrimidin-2-yl)-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: The crystal structure of this compound has been determined, providing detailed information about its molecular conformation and intermolecular interactions. It exhibits a characteristic envelope conformation for the 1,3-thiazolidin-4-one ring and forms supramolecular dimers through C—H⋯O contacts. []
  • Relevance: Like several others in this list, this compound falls within the 1-thia-4-azaspiro[4.5]decan-3-one family, making it structurally analogous to 8-Azaspiro[4.5]decan-7-one. The presence of the pyrimidine ring in this case demonstrates a point of diversity within this family.

rac-2-Hydroxy-2,8-dimethyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: This compound, with a chiral center in the thiazole ring, exists as a racemate in its crystal structure. It exhibits intermolecular O—H⋯N hydrogen bonding, leading to the formation of dimers. []
  • Relevance: This compound shares the 1-thia-4-azaspiro[4.5]decane framework with 8-Azaspiro[4.5]decan-7-one, highlighting the recurrent use of this scaffold. Its existence as a racemate emphasizes the importance of stereochemistry in drug design and development.

8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: The crystal structure of this spiro[4.5]decane derivative reveals a three-dimensional framework stabilized by O—H⋯N and C—H⋯O interactions. []
  • Relevance: Belonging to the same class as the previous compound, this molecule further illustrates the structural diversity achievable by modifying the substituents on the 1-thia-4-azaspiro[4.5]decane core, which is structurally related to 8-Azaspiro[4.5]decan-7-one.

4-Benzyl-8-phenyl-1-thia-4-azaspiro[4.5]decan-3-one

  • Compound Description: The crystal structure of this compound has been analyzed, revealing the conformations of the thiazolidine and cyclohexane rings. The structure is characterized by weak C—H⋯π interactions. []
  • Relevance: This compound, featuring the 1-thia-4-azaspiro[4.5]decane core, shares structural similarities with 8-Azaspiro[4.5]decan-7-one. Crystallographic studies of such molecules provide valuable insights into their three-dimensional structures and potential for interacting with biological targets.

1-Phenyl-8-[[4-(pyrrolo[1,2-a]quinoxalin-4-yl)phenyl]methyl]-1,3,8-triazaspiro[4.5]decan-4-one

  • Compound Description: This compound is a pyrrolo[1,2-a]quinoxaline derivative synthesized and characterized using spectroscopic methods and X-ray crystallography. It exhibits cytotoxic activity against human leukemia cell lines, making it a potential lead for anticancer drug development. []
  • Relevance: This compound shares the spiro[4.5]decane framework with 8-Azaspiro[4.5]decan-7-one. This example highlights the diversity of structures and biological activities that can be achieved by combining the spiro[4.5]decane system with other heterocyclic moieties.

7-Phenyl-1-oxa-4-thiaspiro[4.5]decan-7-ol stereoisomers

  • Compound Description: Two stereoisomers of this compound, differing in the orientation of the acetal S and O atoms, have been characterized. One isomer forms polymeric chains through O—H⋯O hydrogen bonding, while the other displays intramolecular O—H⋯O hydrogen bonds. []
  • Relevance: These isomers, while structurally distinct from 8-Azaspiro[4.5]decan-7-one, highlight the importance of stereochemistry in spirocyclic systems containing multiple heteroatoms. The different hydrogen bonding patterns observed in the isomers underscore the influence of spatial arrangement on intermolecular interactions.

8-[(1S)-1-phenylethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7-thione

  • Compound Description: This compound, containing a piperidine ring, is a chiral derivative. The piperidine ring's conformation is influenced by the hybridization state of the carbon atom adjacent to the nitrogen. []
  • Relevance: This compound highlights the structural diversity possible within the broader category of spirocyclic compounds, including 8-Azaspiro[4.5]decan-7-one. It emphasizes the impact of substituents and stereochemistry on the conformational preferences of these molecules.

1-oxa-7-azaspiro[4.5]decan-2-yl-propanes and -butanes

  • Compound Description: A library of 162 compounds based on these scaffolds was generated using a divergent synthetic strategy, showcasing the versatility of this spirocyclic system for drug discovery. []
  • Relevance: These compounds, though structurally distinct from 8-Azaspiro[4.5]decan-7-one due to the different heteroatoms and their positions within the rings, highlight the use of spirocyclic scaffolds as versatile platforms for generating diverse compound libraries in medicinal chemistry.

2-[6-(4-Bromophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-[8-(4-hydroxyphenyl)-2-methyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl]acetamide ethanol disolvate

  • Compound Description: The crystal structure of this compound, characterized by multiple ring systems and intermolecular interactions, provides insights into its solid-state packing. []
  • Relevance: This compound exemplifies the structural complexity achievable by incorporating the 1-thia-4-azaspiro[4.5]decane core, a structure related to 8-Azaspiro[4.5]decan-7-one, into larger molecular frameworks. Understanding its solid-state properties can be valuable for drug formulation and delivery.

4‐[(1,3‐Dioxo‐2‐aza­spiro­[4.5]decan‐2‐yl)amino]benzoic acid

  • Compound Description: This compound contains a bicyclic skeleton with a succinimide and spirocyclohexane ring. It adopts a distinct conformation compared to similar structures. []
  • Relevance: Although structurally different from 8-Azaspiro[4.5]decan-7-one due to the presence of the succinimide moiety and a different ring size in the spirocyclic system, this compound highlights the conformational aspects of spirocyclic compounds and the influence of substituents on their overall geometry.

2-Azaspiro[4.5]deca-1,6,9-trien-8-ones

  • Compound Description: This class of compounds, featuring a unique triene system within the spirocyclic framework, is synthesized via a tandem reaction involving Tf2O-promoted amide activation and TfOH-promoted Friedel-Crafts ipso-cyclization. []
  • Relevance: While structurally distinct from 8-Azaspiro[4.5]decan-7-one due to the triene system, these compounds underscore the versatility of spirocyclic frameworks, particularly azaspiro[4.5]decanes, in accessing unique chemical space.

Dimethylammonium 8-[(7,9-dioxo-6,10-dioxaspiro[4.5]decan-8-ylidene)methyl]-9-oxo-6,10-dioxaspiro[4.5]dec-7-en-7-olate

  • Compound Description: The crystal structure of this complex organic salt has been determined. []
  • Relevance: Although this compound is structurally distinct from 8-Azaspiro[4.5]decan-7-one due to the presence of multiple dioxane rings and a more complex spirocyclic system, it showcases the diversity of structures accessible within the broader category of spirocyclic compounds.

2-oxo-8-azaspiro(4,5)decan-1-ones

  • Compound Description: These compounds were explored as analogs of the muscarinic agonist RS-86 but showed no significant cholinergic effects. This lack of activity was attributed to their conformational properties. []
  • Relevance: These compounds are structural isomers of 8-Azaspiro[4.5]decan-7-one, differing in the position of the ketone group. Their study provides insights into the structure-activity relationships of azaspiro[4.5]decanones and the influence of subtle structural variations on their biological activity.

8-(1-{4-{(5-chloro-4-{(2-(dimethylphosphoryl)phenyl)amino}pyrimidin-2-yl)amino)-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro(4.5)decan-2-one

  • Compound Description: This compound is an inhibitor of anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR) and is being investigated as a potential treatment for cancer. []
  • Relevance: This compound features the 1,8-diazaspiro(4.5)decane core, closely resembling the 8-Azaspiro[4.5]decan-7-one structure with an additional nitrogen incorporated in the six-membered ring. This modification exemplifies the exploration of diverse spirocyclic scaffolds in medicinal chemistry to target specific kinases for therapeutic applications.

Properties

CAS Number

1026159-99-8

Product Name

8-Azaspiro[4.5]decan-7-one

IUPAC Name

8-azaspiro[4.5]decan-9-one

Molecular Formula

C9H15NO

Molecular Weight

153.225

InChI

InChI=1S/C9H15NO/c11-8-7-9(5-6-10-8)3-1-2-4-9/h1-7H2,(H,10,11)

InChI Key

PFYZNKPGYLEESK-UHFFFAOYSA-N

SMILES

C1CCC2(C1)CCNC(=O)C2

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.